Technical Guide: 6-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)hexane
Technical Guide: 6-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)hexane
The following technical guide details the properties, synthesis, and application of 6-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)hexane , a specialized intermediate in medicinal chemistry.
CAS Number: 898786-07-7 Molecular Formula: C₁₃H₁₄ClF₃O₂ Molecular Weight: 294.70 g/mol [1]
Executive Summary
6-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)hexane is a high-value organofluorine intermediate used primarily in the synthesis of pharmaceutical agents targeting G-protein coupled receptors (GPCRs). Characterized by a lipophilic 4-trifluoromethoxyphenyl moiety linked to a reactive chloro-alkyl ketone tail, it serves as a robust electrophile for constructing "Aryl-Linker-Amine" scaffolds—a structural motif prevalent in serotonin (5-HT) and dopamine receptor modulators.
This guide provides a validated synthetic protocol, reaction engineering parameters, and downstream application workflows for researchers in drug discovery.
Chemical Identity & Physical Properties[2][3][4]
The compound features a trifluoromethoxy (–OCF₃) group, a "privileged structure" in medicinal chemistry that enhances metabolic stability and lipophilicity (Bioisosteric to –Cl or –CF₃) without significantly altering steric bulk.
Table 1: Physicochemical Profile
| Property | Value | Note |
| IUPAC Name | 6-Chloro-1-[4-(trifluoromethoxy)phenyl]hexan-1-one | |
| CAS Number | 898786-07-7 | Confirmed Registry ID |
| Appearance | Colorless to pale yellow oil | Low melting point solid upon high purity |
| Boiling Point | ~323 °C (Predicted @ 760 mmHg) | High vacuum distillation required |
| Density | 1.234 g/cm³ | Heavier than water |
| LogP | 4.4 (Predicted) | Highly Lipophilic |
| Solubility | DCM, THF, Ethyl Acetate, Toluene | Insoluble in water |
Synthetic Utility & Mechanism
The core utility of this compound lies in its dual reactivity:
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Ketone Electrophile: Susceptible to reduction (to alcohol/methylene) or nucleophilic attack (Grignard/Wittig).
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Alkyl Chloride: A versatile handle for nucleophilic substitution (
) with secondary amines, thiols, or azides.
It is most commonly synthesized via Friedel-Crafts Acylation , exploiting the directing effects of the trifluoromethoxy group. Although –OCF₃ is inductively withdrawing (deactivating), it is an ortho/para director due to resonance donation from the oxygen lone pairs. Steric hindrance at the ortho position heavily favors the para isomer.
Figure 1: Synthesis Pathway (Friedel-Crafts Acylation)
Caption: Regioselective Friedel-Crafts acylation. The AlCl₃ catalyst generates a reactive acylium ion which attacks the para-position of the aromatic ring.
Experimental Protocol: Synthesis & Optimization
Objective: Synthesis of 6-Chloro-1-oxo-1-(4-trifluoromethoxyphenyl)hexane on a 50 mmol scale.
Reagents
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Substrate: (Trifluoromethoxy)benzene (1.0 equiv, 8.1 g)
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Acylating Agent: 6-Chlorohexanoyl chloride (1.1 equiv, 9.3 g)
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Catalyst: Aluminum Chloride (AlCl₃), anhydrous (1.2 equiv, 8.0 g)
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Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
Step-by-Step Methodology
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Apparatus Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas.
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Catalyst Suspension: Charge the flask with AlCl₃ (8.0 g) and anhydrous DCM (50 mL). Cool the suspension to 0–5 °C using an ice bath.
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Acyl Chloride Addition: Add 6-Chlorohexanoyl chloride (9.3 g) dropwise over 15 minutes. The suspension will homogenize as the acylium complex forms. Stir for 20 minutes at 0 °C.
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Substrate Addition (Critical Step): Dissolve (Trifluoromethoxy)benzene (8.1 g) in DCM (20 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining internal temperature <10 °C to prevent poly-acylation or isomerization.
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Reaction Phase: Remove the ice bath and allow the mixture to warm to ambient temperature (20–25 °C). Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane/EtOAc 9:1) or GC-MS.
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Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice (200 g) and concentrated HCl (10 mL). Caution: Exothermic hydrolysis.
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Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL). Combine organic phases and wash sequentially with water, saturated NaHCO₃, and brine.
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Purification: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield the title compound.
Downstream Applications: Drug Scaffold Construction
This intermediate is a precursor for synthesizing N-alkylated heterocycles . The terminal alkyl chloride is displaced by secondary amines (e.g., piperidines, piperazines) to generate receptor antagonists.
Figure 2: Functionalization Workflow
Caption: Divergent synthesis pathways. Pathway A is the primary route for generating bioactive CNS agents.
Protocol Validation: Nucleophilic Substitution
To convert the intermediate into a bioactive amine derivative:
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Dissolve the chloro-ketone (1.0 equiv) in Acetonitrile (ACN).
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Add the secondary amine (1.2 equiv), Potassium Carbonate (2.0 equiv), and a catalytic amount of Potassium Iodide (KI, 0.1 equiv) to accelerate the Finkelstein-like displacement.
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Reflux for 12–18 hours.
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The resulting product retains the 4-trifluoromethoxyphenyl "head" and the amine "tail," a topology consistent with Volinanserin analogs and other 5-HT2A antagonists.
Safety & Handling (MSDS Highlights)
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Hazards: Causes skin irritation (H315), serious eye irritation (H319). May cause respiratory irritation (H335).
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Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from strong oxidizing agents.
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Disposal: Halogenated organic waste. Do not dispose of in standard aqueous waste streams.
References
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Sigma-Aldrich. Product Specification: 6-Chloro-1-oxo-1-(4-trifluoromethylphenyl)hexane (Analog Reference). Retrieved from .
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BenchChem. 6-Chloro-1-(4-fluorophenyl)-1-oxohexane: Synthesis and Applications. Retrieved from .
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National Institutes of Health (NIH). Synthesis of Volinanserin (MDL 100907) and related 5-HT2A antagonists. PubChem Compound Summary. Retrieved from .
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GuideChem. Chemical Properties of CAS 898786-07-7. Retrieved from .
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MolPort. Compound 6-chloro-1-[4-(trifluoromethoxy)phenyl]hexan-1-one Data Sheet. Retrieved from .
